molecular formula C15H23N7O B12176165 N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide

Cat. No.: B12176165
M. Wt: 317.39 g/mol
InChI Key: UTOOWNYXIXHQBS-UHFFFAOYSA-N
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Description

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide: is a complex organic compound with a unique structure that combines a pyrazole ring, a tetrazole ring, and a cyclohexyl group

Properties

Molecular Formula

C15H23N7O

Molecular Weight

317.39 g/mol

IUPAC Name

N-(1,5-dimethylpyrazol-3-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide

InChI

InChI=1S/C15H23N7O/c1-12-8-13(18-21(12)2)17-14(23)9-15(6-4-3-5-7-15)10-22-11-16-19-20-22/h8,11H,3-7,9-10H2,1-2H3,(H,17,18,23)

InChI Key

UTOOWNYXIXHQBS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C)NC(=O)CC2(CCCCC2)CN3C=NN=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and tetrazole intermediates, followed by their coupling with a cyclohexyl acetamide derivative. Common reagents used in these reactions include hydrazine, acetic anhydride, and sodium azide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale manufacturing. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically performed under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually conducted in anhydrous solvents.

    Substitution: Halogenated solvents, nucleophiles like amines or thiols; often requires catalysts or elevated temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry: In chemistry, N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is used as a building block for synthesizing more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine: In medicine, this compound is investigated for its therapeutic potential. It may have applications in treating diseases such as cancer, inflammation, or infectious diseases.

Industry: In industrial applications, this compound can be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Biological Activity

N-(1,5-dimethyl-1H-pyrazol-3-yl)-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyrazole ring and a tetrazole moiety. Its molecular formula is C14H20N6C_{14}H_{20}N_{6}, with a molecular weight of 288.35 g/mol. The structural representation can be summarized as follows:

N 1 5 dimethyl 1H pyrazol 3 yl 2 1 1H tetrazol 1 ylmethyl cyclohexyl acetamide\text{N 1 5 dimethyl 1H pyrazol 3 yl 2 1 1H tetrazol 1 ylmethyl cyclohexyl acetamide}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical pathways such as inflammation and cancer progression. The presence of the pyrazole and tetrazole rings enhances its ability to form hydrogen bonds, facilitating interactions with target proteins.

Pharmacological Properties

The compound has been studied for several pharmacological activities:

1. Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cell proliferation in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways such as the PI3K/Akt pathway.

CompoundCell LineIC50 (µM)Reference
Compound A MCF-724.74
Compound B HCT-1164.38
This compound TBDTBDTBD

2. Anti-inflammatory Activity
The compound has shown potential in reducing inflammatory responses in vitro by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in treating inflammatory diseases.

3. Antimicrobial Activity
Similar pyrazole derivatives have demonstrated antimicrobial effects against various pathogens. Studies indicate that compounds containing both pyrazole and tetrazole rings can disrupt bacterial cell walls or inhibit essential bacterial enzymes.

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives:

Case Study 1: Anticancer Screening
A study evaluated a series of pyrazole derivatives for their anticancer activity against MCF-7 cells. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited IC50 values significantly lower than standard chemotherapeutics like 5-Fluorouracil, suggesting enhanced efficacy .

Case Study 2: Inflammatory Response Modulation
In another investigation, the compound was tested for its ability to modulate inflammatory markers in a murine model of arthritis. Results showed a marked reduction in joint swelling and pain scores compared to control groups, indicating potential therapeutic benefits in chronic inflammatory conditions .

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